5-(2-Benzyloxyphenyl)-2-cyanophenol
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Overview
Description
5-(2-Benzyloxyphenyl)-2-cyanophenol is an organic compound that features a phenolic hydroxyl group, a benzyloxy group, and a cyano group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzyloxyphenyl)-2-cyanophenol typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenolic hydroxyl group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the benzyloxyphenyl compound with a suitable cyanating agent like copper(I) cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
5-(2-Benzyloxyphenyl)-2-cyanophenol has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Benzyloxyphenyl)-2-cyanophenol depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Benzyloxyphenyl)-2-fluorophenol
- 5-(2-Benzyloxyphenyl)-2-methoxyphenol
- 5-(2-Benzyloxyphenyl)-2-aminophenol
Uniqueness
5-(2-Benzyloxyphenyl)-2-cyanophenol is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the benzyloxy and cyano groups in the same molecule offers a versatile platform for further functionalization and study.
Properties
IUPAC Name |
2-hydroxy-4-(2-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-17-11-10-16(12-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBSSZDTQZQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685001 |
Source
|
Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-49-8 |
Source
|
Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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